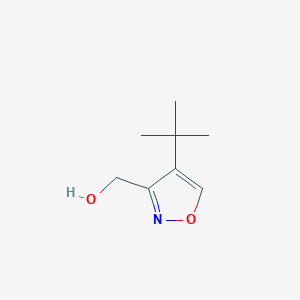
(4-(Tert-butyl)isoxazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a significant role in drug discovery due to its synthetic availability, special chemical and biological properties, and widespread practical use .
Molecular Structure Analysis
The molecular structure of isoxazoles is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Applications De Recherche Scientifique
Catalytic Activity and Solvent Interactions
Catalytic Activity in Oxidation Reactions
Research has shown that iron(III) salts combined with specific ligands in methanol can react with catechols, including tert-butylcatechols, showcasing catalytic activity with the insertion of dioxygen. This indicates a potential area of application for similar compounds in catalysis and oxidative reactions (Duda, Pascaly, & Krebs, 1997).
Solubility and Modeling in Organic Solvents
Another study examined the solubility of para-tert-butylbenzoic acid in various organic solvents, including methanol, across different temperatures. This research is pertinent for understanding solvent effects and for the development of models to predict solubility, which could be applicable to the study of (4-(Tert-butyl)isoxazol-3-yl)methanol (Aniya et al., 2017).
Hydrogen Bonding and Molecular Interactions
- Hydrogen Bonding and Rotamerization: Investigations into tert-alkyl methanols revealed that these compounds can exist in different rotameric forms influenced by solvent interactions. This is crucial for understanding the chemical behavior and potential applications of (4-(Tert-butyl)isoxazol-3-yl)methanol in various solvents and could impact its reactivity and stability (Lomas, 2001).
Chemical Synthesis and Reaction Mechanisms
- Chemical Transformations and Synthesis: Research on the oxidation of compounds similar to (4-(Tert-butyl)isoxazol-3-yl)methanol, such as cyclopentenols with tert-butyl groups, highlights the potential for complex chemical transformations. These studies can shed light on reaction mechanisms and the synthesis of novel compounds (Gimazetdinov et al., 2018).
Analysis and Characterization Techniques
- Analytical Techniques for Oxygenates in Gasoline: A study on the determination of oxygenates, including tert-butyl alcohols, in gasoline by FTIR spectroscopy illustrates the importance of analytical methods for characterizing compounds similar to (4-(Tert-butyl)isoxazol-3-yl)methanol. Such techniques are vital for the quality control and analysis of fuel additives (Iob, Buenafe, & Abbas, 1998).
Orientations Futures
The future directions in the field of isoxazole research involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propriétés
IUPAC Name |
(4-tert-butyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVRBPPVWGIASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-1,2-oxazol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

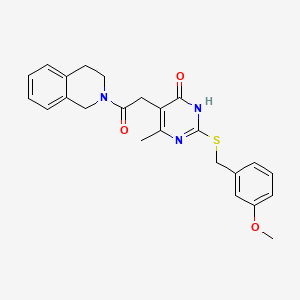
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)
![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)

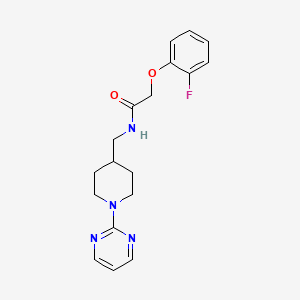
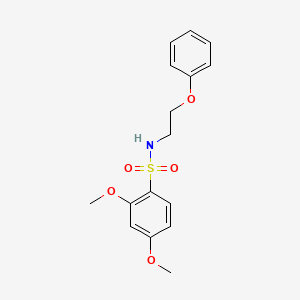
![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)
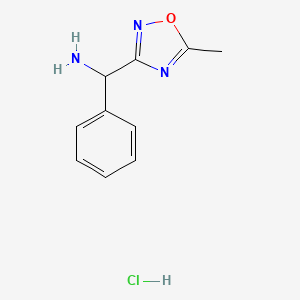

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)
![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)
